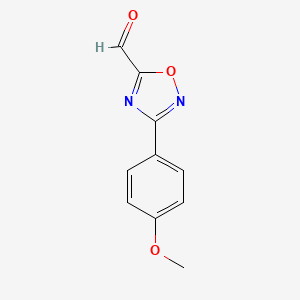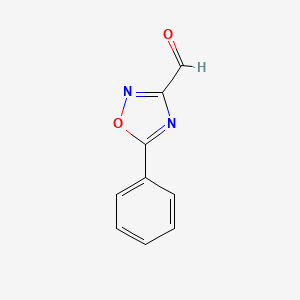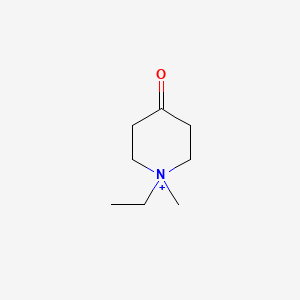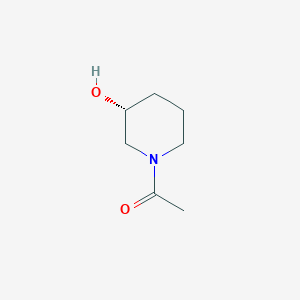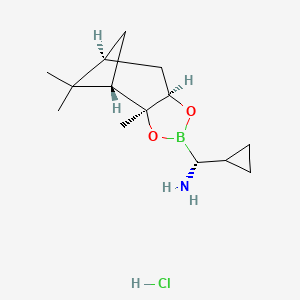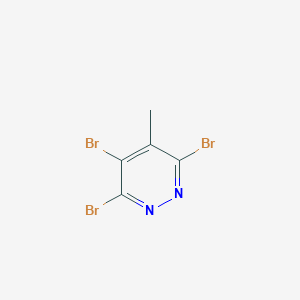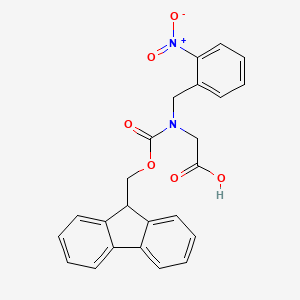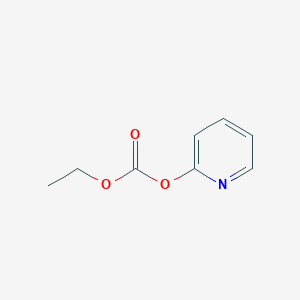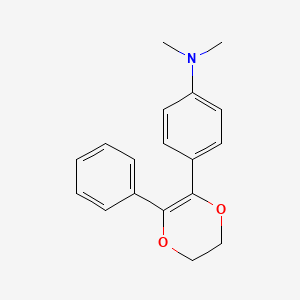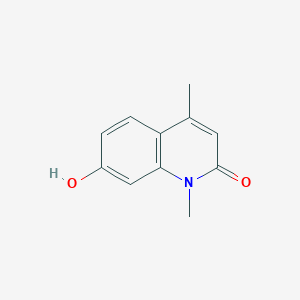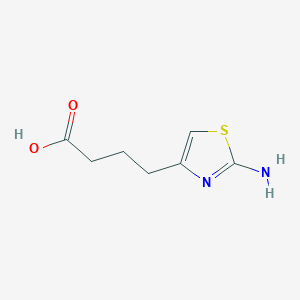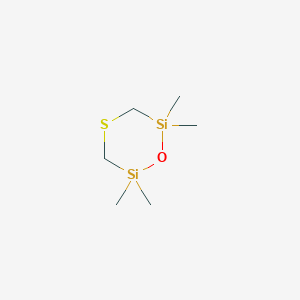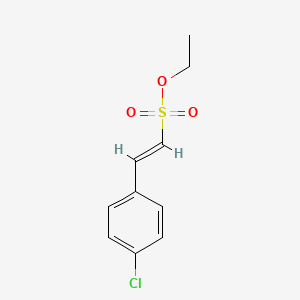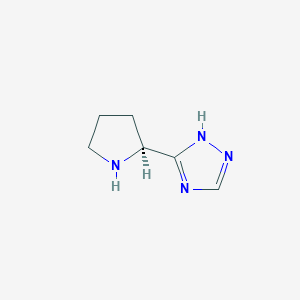
(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole
Overview
Description
(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole is a chiral compound that features a pyrrolidine ring attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole typically involves the use of enantioselective methods to ensure the desired stereochemistry. One common approach is the asymmetric synthesis using chiral auxiliaries or catalysts. For instance, the preparation of (S)-(pyrrolidin-2-yl)diphenyl methyl amine has been achieved through enantioselective reduction of prochiral ketones catalyzed by diazaborolidine with borane-dimethyl sulfide .
Industrial Production Methods
In an industrial setting, continuous flow systems have been employed to optimize the production of similar pyrrolidine-based compounds. These systems allow for efficient deprotection and synthesis processes, achieving high productivity and yield. For example, a flow deprotection experiment for a related compound, (S)-pyrrolidin-2-yl-1H-tetrazole, achieved a productivity of 7 mg/min and a yield of 98% over an extended run .
Chemical Reactions Analysis
Types of Reactions
(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Enantioselective reduction can be performed using appropriate catalysts and reagents.
Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include borane-dimethyl sulfide for reduction and various oxidizing agents for oxidation. The conditions for these reactions are typically optimized to maintain the stereochemistry and yield of the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, enantioselective reduction can yield chiral amines, while oxidation can produce corresponding oxidized derivatives.
Scientific Research Applications
(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
(S)-Pyrrolidin-2-yl-1H-tetrazole: A related compound used as an organocatalyst in asymmetric synthesis.
(S)-(Pyrrolidin-2-yl)diphenyl methyl amine: Used in enantioselective reduction of prochiral ketones.
Uniqueness
(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole is unique due to its specific combination of a pyrrolidine ring and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-2-5(7-3-1)6-8-4-9-10-6/h4-5,7H,1-3H2,(H,8,9,10)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGHNUZUCVZTLK-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


